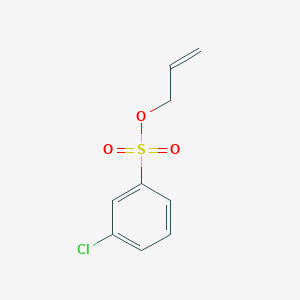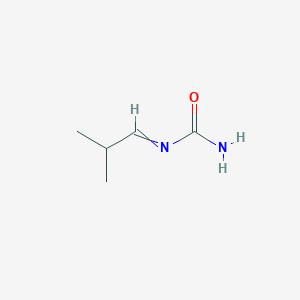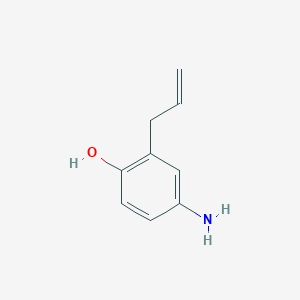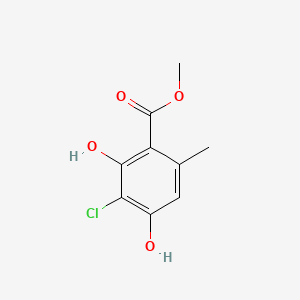
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is a unique organophosphorus compound characterized by its benzodioxaphosphinin ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one typically involves the reaction of a suitable phenol derivative with a phosphorus oxychloride compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzodioxaphosphinin derivatives.
Applications De Recherche Scientifique
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Shares a similar hydroxyl group but differs in its ring structure.
4-Hydroxy-2-quinolone: Similar in having a hydroxyl group and a heterocyclic ring but with different chemical properties.
Indole derivatives: Contain a nitrogen atom in the ring structure, offering different reactivity and applications.
Uniqueness
2-Hydroxy-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
40156-84-1 |
|---|---|
Formule moléculaire |
C7H7O4P |
Poids moléculaire |
186.10 g/mol |
Nom IUPAC |
2-hydroxy-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C7H7O4P/c8-12(9)10-5-6-3-1-2-4-7(6)11-12/h1-4H,5H2,(H,8,9) |
Clé InChI |
BWXMZQVOURECFS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2OP(=O)(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)

stannane](/img/structure/B14675285.png)
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)






![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)


